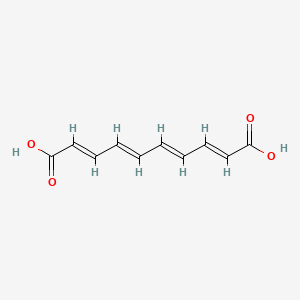
Phosphide(3-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphide(3-) is a member of monoatomic phosphorus.
Aplicaciones Científicas De Investigación
Phosphide Resistance in Insect Species
Research has shown that certain insect species, such as Tribolium castaneum and Rhyzopertha dominica, have developed resistance to phosphine, a gas derived from phosphide used as an insecticide for stored grains. This resistance poses challenges for pest control in agricultural storage (Opit et al., 2012).
Catalytic Decomposition of Toxic Chemicals
Studies have explored the use of phosphide in the catalytic decomposition of phosphine, a toxic chemical. Catalysts like iron group metals supported on carbon nanotubes have been investigated for their effectiveness in decomposing phosphine (Li et al., 2014).
Photovoltaic Applications
Zinc phosphide has shown potential for photovoltaic applications due to its high absorption of visible light. Different synthetic strategies for phase-pure and crystalline zinc phosphide nanoparticles have been developed, demonstrating the potential for renewable energy technologies (Mobarok et al., 2014).
Toxicological Studies
Various studies have investigated the toxicological aspects of phosphides, especially in the context of accidental or intentional poisoning. For example, the ingestion of aluminum phosphide, a common pesticide, has been associated with high mortality due to its conversion to phosphine gas (Singh et al., 1996).
Sustainable Catalysis
Metal phosphides, particularly transition metal phosphides, have been studied for their application in sustainable catalysis. These materials are useful in various fields such as electrocatalysis, photocatalysis, and environmental remediation due to their unique physicochemical properties (Li et al., 2021).
Phosphide-Induced Oxidative Stress Studies
Research has also focused on understanding how exposure to phosphides, like aluminum phosphide, can lead to oxidative stress in organisms. This research is crucial for both forensic and clinical practices to improve our understanding of phosphide toxicity (Liang et al., 2019).
Prebiotic Chemistry
Phosphide minerals from iron meteorites have been studied for their role in providing reactive phosphorus on early Earth, contributing to the formation of life. This research suggests that phosphides could have been a significant source of reactive phosphorus, essential for prebiotic chemistry (Pasek & Lauretta, 2005).
Propiedades
Número CAS |
22569-71-7 |
|---|---|
Nombre del producto |
Phosphide(3-) |
Fórmula molecular |
P-3 |
Peso molecular |
30.973762 g/mol |
Nombre IUPAC |
phosphorus(3-) |
InChI |
InChI=1S/P/q-3 |
Clave InChI |
FZTWZIMSKAGPSB-UHFFFAOYSA-N |
SMILES |
[P-3] |
SMILES canónico |
[P-3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



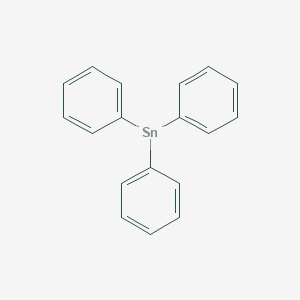
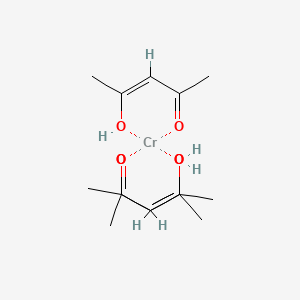
![[(1R,3S,4R,8R,9E,13R)-15-hydroxy-5-methylidene-6-oxo-7,14,16-trioxatetracyclo[8.4.3.01,13.04,8]heptadec-9-en-3-yl] 2-methylprop-2-enoate](/img/structure/B1233374.png)

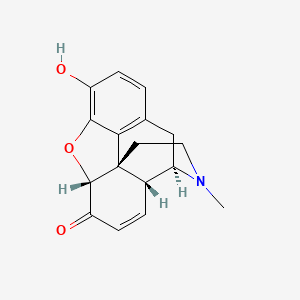
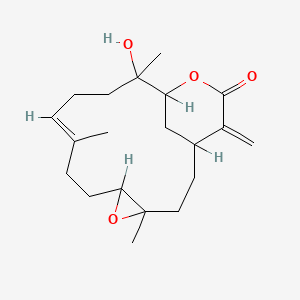
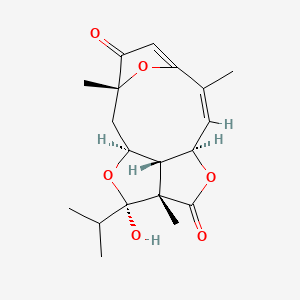
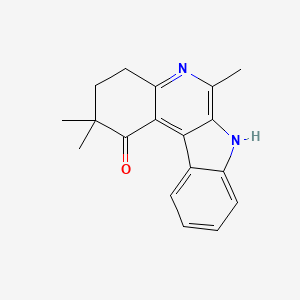

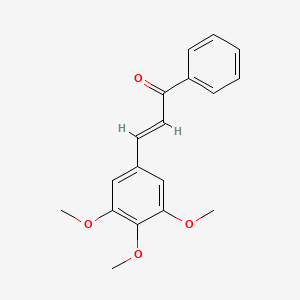

![1-ethyl-6-methyl-3-[(E)-2-phenylethenyl]pyrimido[5,4-e][1,2,4]triazine-5,7-dione](/img/structure/B1233391.png)
